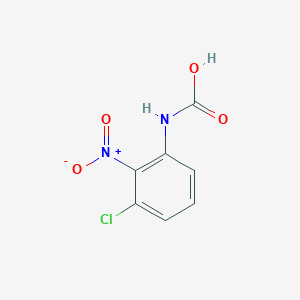
(3-Chloro-2-nitrophenyl)carbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-2-nitrophenyl)carbamic acid is an organic compound with the molecular formula C7H5ClN2O4 It is a derivative of carbamic acid, featuring a chloro and nitro substituent on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-nitrophenyl)carbamic acid typically involves the reaction of 3-chloro-2-nitroaniline with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamic acid derivative. The general reaction scheme is as follows:
Starting Material: 3-chloro-2-nitroaniline
Reagent: Phosgene (COCl2) or its derivatives
Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane at low temperatures to control the reactivity of phosgene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of safer phosgene substitutes, such as diphosgene or triphosgene, to minimize the hazards associated with phosgene gas. The process is scaled up with appropriate safety measures and continuous monitoring to ensure product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-2-nitrophenyl)carbamic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituent can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Hydrolysis: The carbamic acid group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Hydrolysis: Acidic or basic aqueous conditions
Major Products
Reduction: 3-chloro-2-aminophenylcarbamic acid
Substitution: Various substituted phenylcarbamic acids depending on the nucleophile used
Hydrolysis: 3-chloro-2-nitroaniline and carbon dioxide
Aplicaciones Científicas De Investigación
(3-Chloro-2-nitrophenyl)carbamic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (3-Chloro-2-nitrophenyl)carbamic acid depends on its specific application. In biological systems, it may act by interacting with enzymes or receptors, leading to inhibition or modulation of their activity. The nitro and chloro substituents play a crucial role in its reactivity and binding affinity to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Chloro-4-nitrophenyl)carbamic acid
- (2-Chloro-5-nitrophenyl)carbamic acid
- (4-Chloro-2-nitrophenyl)carbamic acid
Uniqueness
(3-Chloro-2-nitrophenyl)carbamic acid is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with biological targets and its overall efficacy in various applications.
Propiedades
Número CAS |
646052-90-6 |
|---|---|
Fórmula molecular |
C7H5ClN2O4 |
Peso molecular |
216.58 g/mol |
Nombre IUPAC |
(3-chloro-2-nitrophenyl)carbamic acid |
InChI |
InChI=1S/C7H5ClN2O4/c8-4-2-1-3-5(9-7(11)12)6(4)10(13)14/h1-3,9H,(H,11,12) |
Clave InChI |
GOQMMYMTYXRLDK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])NC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


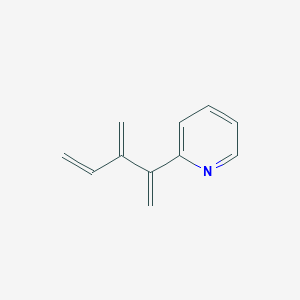
![2-{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12589742.png)
![3-[2-(4-Benzoylphenoxy)acetamido]benzoic acid](/img/structure/B12589748.png)
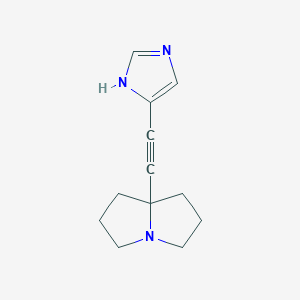
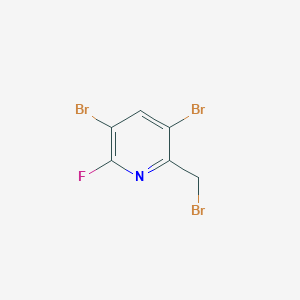

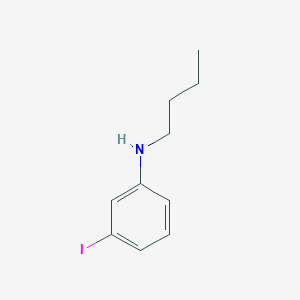
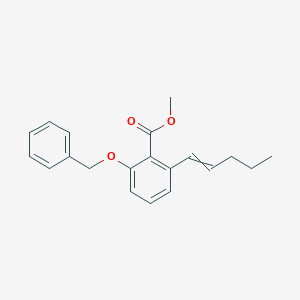
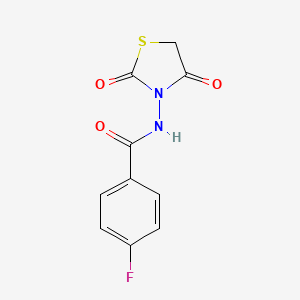

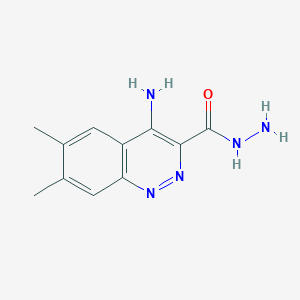

![1-[3-(Methoxymethoxy)phenyl]methanamine](/img/structure/B12589823.png)
![2-Fluoro-3-[2-[[tris(1-methylethyl)silyl]oxy]ethyl]benzoic acid](/img/structure/B12589827.png)
